Remoxipride

Beschreibung

Eigenschaften

IUPAC Name |

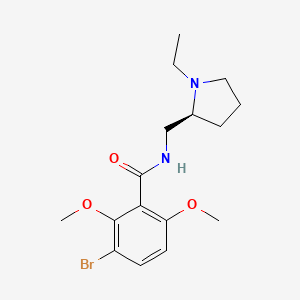

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJRSXAPGDDABA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045668 | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-01 g/L | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80125-14-0 | |

| Record name | Remoxipride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remoxipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOXIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Remoxipride's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

Abstract: Remoxipride is a substituted benzamide derivative recognized for its atypical antipsychotic properties, characterized by clinical efficacy in treating psychosis with a reduced propensity for extrapyramidal side effects (EPS).[1][2] This document provides a detailed examination of this compound's mechanism of action, focusing on its interaction with the dopamine D2 receptor (D2R). We consolidate key quantitative data on its binding affinity and kinetics, describe the experimental protocols used for these measurements, and visualize its molecular interactions and functional consequences through detailed diagrams. The central hypothesis for its atypicality—moderate affinity and rapid dissociation kinetics allowing for displacement by endogenous dopamine—is a key focus of this guide.

Core Interaction: D2 Receptor Antagonism

This compound functions as a selective, competitive antagonist at dopamine D2 receptors.[2][3] Unlike many classical neuroleptics that exhibit high affinity for D2Rs and interact with a broad range of other neurotransmitter receptors, this compound's therapeutic profile is largely attributed to its specific action on D2-like receptors (D2, D3, D4) with minimal engagement of serotonergic, adrenergic, cholinergic, or histaminergic receptors.[3][4] This selectivity is a cornerstone of its favorable side-effect profile, particularly the low incidence of EPS.[2]

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5] Endogenous dopamine binding to D2R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and modulation of ion channels.[5] D2Rs can also signal through G protein-independent pathways involving β-arrestin.[5] As an antagonist, this compound binds to the D2R but does not elicit a functional response, thereby blocking the effects of endogenous dopamine.

Quantitative Binding Profile

This compound is distinguished by its moderate binding affinity for the D2 receptor compared to high-affinity typical antipsychotics like haloperidol.[6] This characteristic is believed to be crucial for its atypicality, as it may be more readily displaced by endogenous dopamine in regions of high synaptic concentration, such as the nigrostriatal pathway, thus sparing motor function.[6]

The reported affinity of this compound can vary based on the experimental conditions, particularly the radioligand used in competitive binding assays.[1][6] Assays using [3H]raclopride, a ligand with lower membrane solubility, generally yield higher (more physiologically relevant) dissociation constants than those using the highly lipophilic [3H]spiperone.[1][6]

Table 1: this compound D2 Receptor Binding Affinity

| Parameter | Value | Species/Tissue | Radioligand | Reference |

|---|---|---|---|---|

| Ki | 113 nM | Rat Striatum | [3H]raclopride | [1] |

| Ki | 30 - 90 nM | Not Specified | Radioligand-independent extrapolation | [6] |

| IC50 | 963.5 nM | Whole cells (at -80 mV) | Dopamine-induced GIRK current | [7] |

| IC50 | 202.2 nM | Whole cells (at 0 mV) | Dopamine-induced GIRK current |[7] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Receptor Binding and Dissociation Kinetics

The kinetics of the drug-receptor interaction, specifically the association (kon) and dissociation (koff) rates, are increasingly recognized as critical determinants of a drug's in vivo effects. A rapid dissociation rate (high koff) is hypothesized to contribute to atypicality by allowing for a more dynamic and reversible blockade of D2 receptors, which can be overcome by surges in endogenous dopamine.

Studies have shown that this compound possesses rapid binding kinetics. However, precise values have been subject to debate, likely due to differences in experimental methodologies, such as the use of live cells versus membrane preparations and the kinetic properties of the probe ligands employed.[7]

Table 2: this compound D2 Receptor Kinetics

| Parameter | Value | Assay Type | Key Conditions | Reference |

|---|---|---|---|---|

| Dissociation T1/2 | 3.4 seconds | GIRK channel deactivation | Whole cells, functional high-affinity state | [7] |

| Dissociation T1/2 | 21.6 seconds | Fluorescent ligand displacement | Membrane prep, low-affinity state |[7] |

T1/2: Half-life of dissociation. The 3.4-second value is considered more reflective of the functional receptor state.[7]

Experimental Protocols

The characterization of this compound's D2R interaction relies on established in vitro pharmacological assays.

Radioligand Competition Binding Assay

This technique is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

-

Preparation of Receptor Source: Homogenates of rat striatum, a brain region rich in D2 receptors, or membranes from cell lines engineered to express the human D2 receptor (e.g., Chinese Hamster Ovary, CHO cells) are prepared.[1][8]

-

Incubation: A fixed concentration of a D2R-selective radioligand (e.g., [3H]raclopride) is incubated with the receptor preparation in the presence of varying concentrations of this compound.[1]

-

Separation: The reaction is incubated to equilibrium. Subsequently, receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays: [35S]GTPγS Binding & GIRK Channel Activation

Functional assays measure the effect of a ligand on receptor-mediated signaling. As an antagonist, this compound's potency is measured by its ability to inhibit agonist-stimulated activity.

-

[35S]GTPγS Binding: This assay measures the activation of G proteins. When an agonist binds to the D2R, it catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. This compound's potency is determined by its ability to inhibit dopamine-stimulated [35S]GTPγS binding.[8]

-

GIRK Channel Activation: D2R activation of Gαi/o releases Gβγ subunits, which directly activate G protein-gated inwardly rectifying potassium (GIRK) channels. This can be measured electrophysiologically. The kinetics of this compound can be determined by measuring the rate of current deactivation (reflecting drug dissociation) after agonist washout.[7][9]

Role of Metabolites

The in vivo activity of a drug can be influenced by its metabolites. In rats, phenolic metabolites of this compound have been identified that exhibit a higher affinity for D2 receptors than the parent compound.[1][4] However, in humans, the primary metabolites are pyrrolidone derivatives, which show very low affinity for D2 receptors.[1][4] This suggests that in clinical use, this compound itself is the main pharmacologically active agent.[4]

Conclusion

This compound's mechanism of action at the dopamine D2 receptor is defined by a combination of high selectivity and moderate-affinity, rapid-kinetics antagonism. This profile distinguishes it from classical, high-affinity antipsychotics. The ability of this compound to be displaced by endogenous dopamine in areas of high synaptic concentration likely underlies its atypical clinical profile, providing effective antipsychotic action with a reduced burden of extrapyramidal motor side effects. This nuanced interaction with the D2 receptor continues to make this compound an important pharmacological tool for understanding the neurobiology of psychosis and the principles of atypical antipsychotic action.[2]

References

- 1. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antipsychotics with similar association kinetics at dopamine D2 receptors differ in extrapyramidal side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Rise and Fall of Remoxipride: A Technical History of a Selective Atypical Antipsychotic

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Remoxipride, a substituted benzamide derivative, emerged in the late 1980s as a promising atypical antipsychotic agent for the treatment of schizophrenia. Developed by Astra Pharmaceuticals, its unique pharmacological profile, characterized by selective antagonism of dopamine D2 receptors with a putative mesolimbic preference, offered the potential for effective antipsychotic action with a significantly reduced burden of extrapyramidal symptoms (EPS) compared to conventional neuroleptics. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound. It details the experimental protocols that defined its character, presents quantitative data from key studies in structured formats, and visualizes the scientific workflows and conceptual frameworks that guided its investigation. Despite its initial success and favorable side-effect profile, this compound's trajectory was ultimately cut short by its association with a rare but serious adverse effect, aplastic anemia, leading to its withdrawal from the market in 1993. This document serves as a detailed case study for researchers, scientists, and drug development professionals, illustrating the complex interplay of efficacy, safety, and pharmacovigilance in the lifecycle of a therapeutic agent.

Discovery and Development History

The development of this compound was rooted in the quest for antipsychotic agents with improved tolerability over the first-generation "typical" antipsychotics like haloperidol. The prevailing dopamine hypothesis of schizophrenia suggested that blockade of D2 receptors was essential for antipsychotic efficacy, but this mechanism was also tightly linked to the debilitating extrapyramidal side effects due to dopamine blockade in the nigrostriatal pathway. The goal was to develop a compound that could selectively modulate the mesolimbic dopamine pathway, which was thought to be hyperactive in psychosis, while sparing the nigrostriatal pathway.

This compound (chemical name: (S)-(-)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide) was synthesized and developed by Astra Pharmaceuticals in the 1980s. It was first approved in the UK in 1989 and subsequently launched in other European countries in 1990 for the treatment of schizophrenia and acute mania.[1][2] Its development was a significant step in the evolution of atypical antipsychotics, focusing on receptor selectivity as a key strategy to improve the therapeutic index.

Mechanism of Action

This compound's mechanism of action is primarily attributed to its selective antagonism of the dopamine D2 receptor. Unlike many other antipsychotics, it displays a relatively low affinity for a wide range of other neurotransmitter receptors, which is believed to account for its favorable side-effect profile, particularly the low incidence of anticholinergic and cardiovascular effects.

Receptor Binding Profile

In vitro receptor binding studies demonstrated that this compound is a potent and selective antagonist at D2 and D3 dopamine receptors.[3] Its affinity for D1, serotonin (5-HT), adrenergic (α1, α2), histamine (H1), and muscarinic (M1) receptors is considerably lower. This high degree of selectivity for the D2 receptor family distinguishes it from both typical antipsychotics like haloperidol (which also has high affinity for other receptors) and many other atypical antipsychotics like clozapine and olanzapine (which have a broad receptor binding profile). This compound also shows a notable affinity for sigma (σ) receptors, a characteristic it shares with some other antipsychotics, although the clinical significance of this interaction is not fully elucidated.[4]

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |

| Dopamine D2 | [3H]Raclopride | Rat Striatum | 113[3] |

| Dopamine D3 | [3H]Raclopride | Cloned Human | High Affinity (qualitative)[3] |

| Sigma (σ) | - | Central | Marked Affinity (qualitative)[4] |

| Other Receptors | Various | - | Low Affinity (qualitative)[4] |

| Table 1: In Vitro Receptor Binding Profile of this compound. |

Signaling Pathways and Atypicality

The atypical nature of this compound is thought to stem from its preferential action on the mesolimbic dopamine pathway over the nigrostriatal pathway. This selectivity is not fully understood but may be related to its weaker binding affinity for D2 receptors compared to typical antipsychotics. This "loose" binding might allow for more physiological, phasic dopamine signaling to occur in the striatum, thus reducing the likelihood of extrapyramidal symptoms. In contrast, the sustained, high-affinity blockade of D2 receptors by typical antipsychotics in the nigrostriatal pathway is strongly associated with motor side effects.

Preclinical Pharmacology

Preclinical studies in animal models were instrumental in characterizing this compound's antipsychotic potential and its low liability for inducing extrapyramidal symptoms.

In Vitro Studies: Receptor Binding Assays

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

A standard experimental protocol to determine the binding affinity of this compound for dopamine D2 receptors, as described in the literature, would generally involve the following steps:[3]

-

Tissue Preparation: Membranes are prepared from a brain region rich in D2 receptors, such as the rat striatum. The tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: A fixed concentration of a radiolabeled D2 antagonist, such as [3H]raclopride, is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Animal Models

Animal models of schizophrenia are used to predict antipsychotic efficacy and side effects. Key models used in the evaluation of this compound include the conditioned avoidance response (CAR) test for antipsychotic activity and the induction of catalepsy as a predictor of EPS liability.

Conditioned Avoidance Response (CAR): This model is highly predictive of antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is present. This compound was shown to be effective in this model.

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or tone serves as the conditioned stimulus (CS).

-

Training: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to do so, it can terminate the shock by moving to the other compartment (an escape response).

-

Testing: After the animal is trained to a stable level of performance, it is treated with this compound or a vehicle control. The number of avoidance responses, escape responses, and escape failures are recorded.

-

Endpoint: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.

Catalepsy: This model assesses the tendency of a drug to induce a state of motor rigidity, which is a strong predictor of EPS in humans. This compound was found to have a low propensity to induce catalepsy in rodents compared to typical antipsychotics.

| Preclinical Model | This compound Effect | Haloperidol Effect | Implication |

| Conditioned Avoidance Response | Effective at suppressing avoidance | Effective at suppressing avoidance | Antipsychotic potential |

| Catalepsy Induction | Low propensity | High propensity | Low EPS liability |

| Apomorphine-induced Stereotypy | Effective at blocking | Effective at blocking | D2 receptor antagonism |

| Table 2: Summary of Preclinical Behavioral Data for this compound vs. Haloperidol. |

Clinical Development

The clinical development program for this compound involved numerous studies in healthy volunteers and patients with schizophrenia. These trials confirmed its antipsychotic efficacy and its favorable side-effect profile.

Pharmacokinetics in Humans

Studies in healthy volunteers established the pharmacokinetic profile of this compound. It is well-absorbed after oral administration with high bioavailability.[2][5][6]

| Pharmacokinetic Parameter | Value (mean ± SD or range) |

| Bioavailability | >90%[2][5] |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours |

| Elimination Half-life (t1/2) | 4-7 hours[2][6] |

| Volume of Distribution (Vd) | 0.7 L/kg[2] |

| Plasma Protein Binding | ~80%[2] |

| Systemic Clearance | ~120 mL/min[2][5] |

| Excretion | ~25% unchanged in urine, ~70% as metabolites[2] |

| Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers. |

Clinical Efficacy

Multiple double-blind, randomized controlled trials compared this compound to the standard typical antipsychotic, haloperidol, in patients with acute schizophrenia. These studies consistently demonstrated that this compound had comparable antipsychotic efficacy to haloperidol.[7][8][9][10][11] Efficacy was typically assessed using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS).

| Study | Drug and Daily Dose | Baseline BPRS (Median) | Final BPRS (Median) | % Patients with ≥50% BPRS Reduction |

| McCreadie et al. (1990)[8] | This compound (mean 353 mg) | 25 | 17 | 40% (as per CGI) |

| Haloperidol (mean 11 mg) | 24 | 15 | 50% (as per CGI) | |

| Chouinard (1990)[11] | This compound (mean 363 mg) | - | - | Similar to Haloperidol |

| Haloperidol (mean 9 mg) | - | - | - | |

| Andersen et al. (1990)[10] | This compound (mean 437 mg) | 26 | 16 | 43% (as per CGI) |

| Haloperidol (mean 10.6 mg) | 27 | 12.5 | 68% (as per CGI) | |

| Lapierre et al. (1990)[7] | This compound | - | - | 47% |

| Haloperidol | - | - | 34% | |

| Table 4: Summary of Efficacy Data from Comparative Clinical Trials of this compound vs. Haloperidol in Acute Schizophrenia. |

A long-term study in chronic, treatment-resistant schizophrenic patients suggested that this compound monotherapy might have insufficient efficacy in this difficult-to-treat population, with a high dropout rate due to ineffectiveness.[12] However, a placebo-controlled relapse prevention study in chronic schizophrenic patients found that this compound was significantly better than placebo at preventing relapse.[13]

Experimental Protocol: Double-Blind, Randomized, Comparative Clinical Trial in Acute Schizophrenia

A typical protocol for these pivotal trials would include:[7][8][9][10][11]

-

Patient Population: In-patients diagnosed with acute schizophrenia or schizophreniform disorder according to DSM-III or RDC criteria.

-

Study Design: A multi-center, double-blind, randomized, parallel-group design, often lasting 4-6 weeks.

-

Washout Period: A washout period where previous antipsychotic medications are discontinued.

-

Treatment Arms: Patients are randomized to receive either this compound (e.g., 150-600 mg/day) or haloperidol (e.g., 5-30 mg/day). Dosing is typically flexible within these ranges.

-

Efficacy Assessments: Efficacy is assessed at baseline and at regular intervals using scales like the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

-

Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, and the use of scales to assess extrapyramidal symptoms (e.g., the Simpson-Angus Scale). Vital signs and laboratory tests are also monitored.

-

Statistical Analysis: Changes in efficacy scores from baseline to endpoint are compared between the treatment groups. The incidence of adverse events is also compared.

Safety and Tolerability

The key advantage of this compound observed in clinical trials was its superior tolerability profile compared to haloperidol, particularly with respect to extrapyramidal symptoms.[7][8][9][10][11] Patients treated with this compound experienced significantly fewer and less severe EPS, such as akathisia, rigidity, and tremor. This was also reflected in the significantly lower use of anticholinergic medications to manage these side effects in the this compound groups.

| Adverse Event Category | This compound | Haloperidol | Significance |

| Extrapyramidal Symptoms (EPS) | Significantly lower incidence and severity[7][8][9][10][11] | High incidence | p < 0.05 in multiple studies |

| Anticholinergic Medication Use | 22% of patients[7][11] | 66% of patients[7][11] | p < 0.001 |

| Drowsiness/Tiredness | Lower incidence[7] | Higher incidence[8] | Significant difference reported |

| Blurred Vision | Significantly fewer instances[9] | More frequent | Significant |

| Constipation | More frequent | Less frequent[9] | Significant |

| Table 5: Summary of Safety and Tolerability Data from Comparative Clinical Trials of this compound vs. Haloperidol. |

Withdrawal from the Market: Aplastic Anemia

Despite its promising clinical profile, post-marketing surveillance revealed a rare but life-threatening adverse effect associated with this compound. In 1993, reports emerged of patients developing aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells. The estimated incidence was approximately 1 in 10,000 patients. This unacceptable risk led to the suspension of this compound's marketing authorizations and its withdrawal from the market in late 1993, only a few years after its launch. The exact mechanism of this compound-induced aplastic anemia is not fully understood, but it is hypothesized to be related to the formation of reactive metabolites that are toxic to bone marrow progenitor cells.

Conclusion

The story of this compound is a poignant chapter in the history of psychopharmacology. It represented a successful application of the principle of receptor selectivity to achieve a more tolerable antipsychotic agent. Preclinical and clinical studies rigorously demonstrated its efficacy, which was comparable to the gold standard of the time, haloperidol, but with a significantly lower burden of extrapyramidal side effects. For drug development professionals, this compound serves as a powerful reminder of the critical importance of post-marketing pharmacovigilance. Its withdrawal, despite a favorable efficacy and tolerability profile in clinical trials, underscores the fact that rare but severe adverse events can emerge only after a drug is exposed to a larger and more diverse patient population. The history of this compound highlights the ongoing challenge in drug development: to balance the pursuit of therapeutic innovation with the paramount importance of patient safety. Its legacy continues to inform the development of new generations of antipsychotic medications.

References

- 1. Quetiapine - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound--a new potential antipsychotic compound. Tolerability and pharmacokinetics after single oral and intravenous administration in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: pharmacokinetics and effect on plasma prolactin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A double blind comparative multicentre study of this compound and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and haloperidol in the acute phase of schizophrenia: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A double-blind comparative multicentre study of this compound and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A double-blind comparative study of this compound and haloperidol in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A long-term study of this compound in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A placebo controlled trial of this compound in the prevention of relapse in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Remoxipride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remoxipride, an atypical antipsychotic agent, is a selective dopamine D2 receptor antagonist. This technical guide provides a comprehensive overview of its synthesis, focusing on the chemical precursors and the convergent synthetic pathway. Detailed experimental protocols for key steps are outlined, and quantitative data is presented in a structured format. Furthermore, a visualization of the synthesis pathway and the mechanism of action of this compound are provided using the DOT language for clear illustration of the chemical and biological processes.

Introduction

This compound, with the IUPAC name (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, was developed as an antipsychotic medication.[1][2] Its therapeutic effect is attributed to its selective antagonism of dopamine D2 receptors.[3] This guide details the chemical synthesis of this compound, a critical aspect for researchers and professionals in drug development and manufacturing.

Synthesis Pathway Overview

The synthesis of this compound follows a convergent approach, which involves the separate synthesis of two key precursors, followed by their coupling to form the final active pharmaceutical ingredient. The two primary precursors are:

-

Precursor A: 3-bromo-2,6-dimethoxybenzoic acid

-

Precursor B: (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine

The general synthetic scheme involves the activation of the carboxylic acid group of Precursor A, followed by an amide coupling reaction with the primary amine of Precursor B.

Synthesis of Precursors

Synthesis of 3-bromo-2,6-dimethoxybenzoic acid (Precursor A)

The synthesis of 3-bromo-2,6-dimethoxybenzoic acid typically starts from the commercially available 2,6-dimethoxybenzoic acid. The key transformation is the regioselective bromination of the aromatic ring.

Experimental Protocol:

-

Dissolution: 2,6-dimethoxybenzoic acid is dissolved in a suitable organic solvent, such as dioxane or acetonitrile.[4][5]

-

Bromination: A solution of bromine in a solvent like chloroform or acetonitrile is added dropwise to the solution of 2,6-dimethoxybenzoic acid while stirring.[4][5] The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-bromo-2,6-dimethoxybenzoic acid.[4]

Synthesis of (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine (Precursor B)

The chiral amine precursor, (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine, is commonly synthesized starting from the naturally occurring amino acid, (S)-proline.

Experimental Protocol:

-

N-Ethylation of (S)-proline: (S)-proline is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield N-ethyl-(S)-proline.

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-ethyl-(S)-proline is then reduced to a primary alcohol. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). This step yields (S)-1-ethyl-2-(hydroxymethyl)pyrrolidine.

-

Conversion of Alcohol to Amine: The hydroxyl group is then converted to a primary amine. This is a two-step process:

-

Activation of the Alcohol: The hydroxyl group is first converted into a good leaving group, for instance, by reaction with thionyl chloride (SOCl2) to form the corresponding chloride, or with a sulfonyl chloride to form a sulfonate ester.

-

Nucleophilic Substitution: The activated intermediate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or directly with ammonia under pressure, to yield (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine.

-

Final Coupling Step: Synthesis of this compound

The final step in the synthesis of this compound is the amide bond formation between 3-bromo-2,6-dimethoxybenzoic acid and (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine.

Experimental Protocol:

-

Activation of the Carboxylic Acid: 3-bromo-2,6-dimethoxybenzoic acid is activated to facilitate the amide coupling. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, coupling agents such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., DCC or EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) can be used.

-

Amide Coupling: The activated carboxylic acid derivative is then reacted with (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine in an inert solvent, such as dichloromethane or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. This usually involves washing with aqueous solutions to remove salts and soluble impurities. The crude this compound is then purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| Precursor A Synthesis | |||

| Bromination of 2,6-dimethoxybenzoic acid | 2,6-dimethoxybenzoic acid, Bromine | 3-bromo-2,6-dimethoxybenzoic acid | 85-95[5] |

| Precursor B Synthesis | |||

| N-Ethylation and Reduction of (S)-proline | (S)-proline, Ethylating agent, Reducing agent | (S)-1-ethyl-2-(hydroxymethyl)pyrrolidine | 60-70 |

| Conversion of Alcohol to Amine | (S)-1-ethyl-2-(hydroxymethyl)pyrrolidine, Activating agent, Amine source | (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine | 50-60 |

| Final Coupling | |||

| Amide coupling of Precursor A and B | 3-bromo-2,6-dimethoxybenzoic acid, (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine, Coupling agent | This compound | 70-85 |

Visualizations

This compound Synthesis Pathway

Caption: Convergent synthesis pathway of this compound.

This compound Mechanism of Action

Caption: this compound as a dopamine D2 receptor antagonist.

Conclusion

The synthesis of this compound is a well-established process that relies on a convergent strategy, ensuring efficient production of this antipsychotic agent. Understanding the detailed synthetic pathway, including the preparation of its key precursors and the final coupling reaction, is essential for chemists and pharmaceutical scientists. The methodologies and data presented in this guide provide a solid foundation for the research and development of this compound and related benzamide compounds.

References

- 1. This compound | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformationally restricted analogues of this compound as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. New Methods for Labeling RGD Peptides with Bromine-76 [thno.org]

Remoxipride Pharmacokinetics in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of remoxipride, a selective dopamine D2 receptor antagonist, in key preclinical animal models. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support research and development efforts in the field of antipsychotic drug development.

Executive Summary

This compound exhibits significant species-dependent differences in its pharmacokinetic profile, particularly in terms of bioavailability and plasma protein binding. Oral bioavailability is notably low in rodents such as rats (<1%) due to extensive first-pass metabolism, whereas it is high in dogs (>90%). Plasma protein binding is low in rodents (20-30%) but high in dogs and humans (approximately 80%). The primary route of elimination involves both hepatic metabolism and renal excretion. Understanding these species-specific pharmacokinetic characteristics is crucial for the appropriate design and interpretation of preclinical safety and efficacy studies and for predicting human pharmacokinetics.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 20 µmol/kg | 40 µmol/kg |

| Cmax | - | ~10 µmol/L |

| Tmax | - | ~1 hour |

| AUC | - | - |

| Bioavailability (F) | - | <1%[1] |

| Volume of Distribution (Vss) | 3-6 L/kg[1] | - |

| Clearance (CL) | High (similar to or exceeding liver blood flow)[1] | - |

| Half-life (t½) | - | - |

| Protein Binding | 20-30%[1] | 20-30%[1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 20 µmol/kg | 20 µmol/kg |

| Cmax | - | - |

| Tmax | - | - |

| AUC | - | - |

| Bioavailability (F) | - | >90%[1] |

| Volume of Distribution (Vss) | 1.6 L/kg[1] | - |

| Clearance (CL) | Low[1] | - |

| Half-life (t½) | 3-4 hours[1] | - |

| Protein Binding | ~80%[1] | ~80%[1] |

Table 3: Pharmacokinetic Parameters of this compound in Monkeys

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | Data not available | Data not available |

| Cmax | Data not available | Data not available |

| Tmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

| Bioavailability (F) | Data not available | Data not available |

| Volume of Distribution (Vss) | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

| Half-life (t½) | Data not available | Data not available |

| Protein Binding | Data not available | Data not available |

Note: Specific quantitative pharmacokinetic data for this compound in monkeys is limited in the available literature.

Experimental Protocols

This section details the methodologies for key preclinical pharmacokinetic experiments.

Animal Models and Drug Administration

-

Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used models.

-

Oral Administration: For oral administration studies in rats, this compound is typically dissolved in a suitable vehicle and administered via oral gavage at a specific volume (e.g., 10 mL/kg).

-

Intravenous Administration: For intravenous administration, this compound is dissolved in a sterile vehicle and administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats).

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration from a suitable site (e.g., orbital sinus in rats). Plasma is separated by centrifugation and stored frozen until analysis.

-

Tissue Distribution: In tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., brain, liver, kidney) are collected, weighed, and homogenized. Drug concentrations in tissue homogenates are then determined.

-

Analytical Method (LC-MS/MS): Quantification of this compound in plasma and tissue homogenates is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma samples.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Plasma Protein Binding Determination

-

Method: Equilibrium dialysis is a standard method for determining the extent of plasma protein binding.

-

Procedure: Plasma containing this compound is dialyzed against a protein-free buffer using a semipermeable membrane. At equilibrium, the concentration of this compound in the buffer (unbound drug) and the plasma (total drug) is measured by LC-MS/MS to calculate the percentage of protein binding.

Visualizations: Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

This compound exerts its antipsychotic effects by antagonizing the dopamine D2 receptor. The following diagram illustrates the downstream signaling cascade initiated by D2 receptor activation, which is inhibited by this compound.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram outlines a typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations. The following diagram depicts the main metabolic pathways.

References

Remoxipride's Interaction with Dopamine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remoxipride is a substituted benzamide derivative recognized for its atypical antipsychotic properties. Its clinical profile is distinguished by a reduced propensity for extrapyramidal side effects compared to classical neuroleptics. This guide provides an in-depth technical overview of this compound's interaction with the five dopamine receptor subtypes (D1-D5). It details the compound's binding affinities, functional implications, the experimental protocols used for its characterization, and the underlying signaling pathways. The quantitative data are presented in tabular format for clarity, and key concepts and workflows are visualized using diagrams.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of neurological processes, including motor control, cognition, and reward.[1] They are the primary targets for antipsychotic medications. The five dopamine receptor subtypes are categorized into two main families: the D1-like family (D1 and D5), which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and the D2-like family (D2, D3, D4), which couple to Gαi/o proteins to inhibit adenylyl cyclase.[1] this compound is classified as an atypical antipsychotic agent with a high selectivity for the dopamine D2 receptor.[2][3] This selectivity is believed to be a key factor in its favorable side-effect profile.[2]

Binding Affinity Profile of this compound

The affinity of this compound for dopamine receptor subtypes has been characterized primarily through in vitro radioligand binding assays. This compound demonstrates a marked selectivity for the D2-like receptor family, with significantly lower affinity for the D1-like receptors.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of this compound at human and rat dopamine receptor subtypes. The Ki value is the inhibition constant for a ligand, representing the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Reference(s) |

| D1 | Rat Striatum | [3H]flupentixol | >100,000 | [4] |

| D2 | Rat Striatum | [3H]raclopride | 113 | [5] |

| D2 | Rat Striatum | [3H]spiperone | 1570 | [4] |

| D2 | Cloned (Human/Rat) | Multiple | ~126 (pKi=6.9) | [6] |

| D3 | Cloned (Human/Rat) | Multiple | ~200 (pKi=6.7) | [6] |

| D4 | - | - | Data not available | - |

| D5 | - | - | Data not available | - |

Note: The discrepancy in D2 affinity values can be attributed to the different radioligands used in the assays. Assays using [3H]spiperone, a very high-affinity radioligand, have been suggested to present methodological challenges that may result in an underestimation of the affinity of competing ligands like this compound.[5]

Functional Activity

As a D2 receptor antagonist, this compound's primary functional effect is the blockade of dopamine-mediated signaling through this receptor. D2 receptors are canonically coupled to the Gi/o class of G proteins.

D2 Receptor Signaling Pathway

Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By binding to and blocking the D2 receptor, this compound prevents this inhibitory effect, thereby maintaining or restoring normal levels of cAMP in the presence of dopamine. This modulation of the cAMP signaling cascade is a cornerstone of its antipsychotic action.

Experimental Protocols

The characterization of this compound's interaction with dopamine receptors relies on standardized in vitro assays. The following sections detail the methodologies for a competitive radioligand binding assay and a functional cAMP assay.

Competitive Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Result Summary | BioGRID [thebiogrid.org]

- 5. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subchronic treatment of rats with this compound fails to modify sigma binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Remoxipride to D2/D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of remoxipride for dopamine D2 and D3 receptors. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support research and development in neuropharmacology.

Quantitative Binding Affinity Data

This compound, an atypical antipsychotic, exhibits a distinct binding profile for dopamine D2 and D3 receptors. The following table summarizes the in vitro binding affinities (Ki) of this compound for these receptors, compiled from various studies. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Species | Radioligand | Ki (nM) | Source |

| This compound | D2 | Rat (Striatum) | [3H]Raclopride | 113 | [1] |

| This compound | D2 | Human (Cloned) | Multiple | 10 (calculated from pKi of 8) | [2] |

| This compound | D3 | Human (Cloned) | Multiple | 100 (calculated from pKi of 7) | [2] |

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value corresponds to a higher binding affinity. The data presented are from different sources and experimental conditions, which may account for variations in the reported values.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the in vitro binding affinity of this compound for D2 and D3 receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone or [³H]Raclopride).

-

Competitor: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Cocktail.

-

Instrumentation: Microplate harvester, liquid scintillation counter.

Procedure

2.2.1. Membrane Preparation

-

Culture cells expressing the D2 or D3 receptor to a high density.

-

Harvest the cells and pellet them by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

2.2.2. Binding Assay

-

Thaw the membrane preparation on ice.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Radioligand at a concentration close to its Kd.

-

Either vehicle (for total binding), a serial dilution of this compound, or the non-specific binding control.

-

The membrane preparation.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

2.2.3. Filtration and Counting

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflow

D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to the Gαi/o class of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can signal through G protein-independent pathways, such as those involving β-arrestin.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay to determine the Ki of a compound like this compound.

References

Initial Clinical Trial Findings for Remoxipride in Schizophrenia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial clinical trial findings for remoxipride in the treatment of schizophrenia. This compound, a substituted benzamide, emerged as a novel antipsychotic agent with a distinct pharmacological profile characterized by its selective antagonism of dopamine D2 receptors.[1][2] This document synthesizes efficacy and safety data from early clinical studies, details the experimental protocols employed, and visually represents the drug's mechanism of action and typical trial workflows. While initial results were promising, the drug's development was ultimately halted due to safety concerns, a critical aspect covered herein.

Efficacy Data

Initial clinical trials demonstrated that this compound was an effective antipsychotic for both acute and chronic schizophrenia, with efficacy comparable to the typical antipsychotic haloperidol.[1] The drug showed activity against both positive and negative symptoms of schizophrenia.[1][2]

Dose-Finding and Efficacy Studies

A significant dose-finding study involving 242 patients with acute schizophrenia established an optimal therapeutic window for this compound.[3] The results indicated that maximum efficacy was achieved at daily doses between 120 mg and 600 mg.[3]

| Study Population | Intervention Groups | Key Efficacy Findings | Reference |

| 242 patients with acute schizophrenia | This compound (low dose: 30-90 mg/day) | Maximum efficacy observed between 120 mg and 600 mg daily. | [3] |

| This compound (medium dose: 120-240 mg/day) | |||

| This compound (high dose: 300-600 mg/day) | |||

| Haloperidol (15-45 mg/day) | |||

| 71 patients with acute schizophrenia (6-week study) | This compound | 47% of patients showed clinically relevant improvement (≥50% reduction in total BPRS score). | [4] |

| Haloperidol | 34% of patients showed clinically relevant improvement (≥50% reduction in total BPRS score). | [4] | |

| 20 hospitalized schizophrenic patients (6-week study) | This compound (75-500 mg/day) | 23.0% reduction in mean Brief Psychiatric Rating Scale (BPRS) total score. | [5] |

| 14.1% reduction in mean Clinical Global Impression (CGI) of severity of illness. | [5] |

Long-Term Treatment and Relapse Prevention

Long-term studies were conducted to evaluate the tolerability and effectiveness of this compound in preventing relapse in chronic schizophrenia.

| Study Population | Intervention Groups | Key Findings | Reference |

| 506 patients with schizophrenia (long-term treatment) | This compound (75-600 mg/day) | Median BPRS total score decreased from 23 to 12 in the first 3 months and was maintained for 12 months. | [6] |

| 62 chronic schizophrenic inpatients (24-week relapse prevention study) | This compound (150-300 mg/day) | Relapse rate of 37%. | [7] |

| Placebo | Relapse rate of 75%. | [7] |

Safety and Tolerability

A key advantage of this compound highlighted in initial trials was its favorable side-effect profile compared to classical neuroleptics, particularly concerning extrapyramidal symptoms (EPS).[1]

| Adverse Event Category | Key Findings | Reference |

| Extrapyramidal Symptoms (EPS) | Consistently caused fewer EPS than haloperidol across all dose ranges. | [3] |

| Significantly lower incidence of all EPS (except "glabella tap") compared to haloperidol. | [4] | |

| 22% of this compound-treated patients used anticholinergics versus 66% in the haloperidol group. | [4] | |

| Common Adverse Events (>5% incidence in 6-12 month treatment) | Insomnia, tiredness, drowsiness, and tremor. | [6] |

| Serious Adverse Events | Aplastic Anemia: Reports of aplastic anemia ultimately led to the withdrawal of this compound from the market.[8][9] | |

| Other serious adverse events reported in a long-term study included abnormal liver function tests, gastrointestinal issues, urinary retention, status epilepticus, granulocytopenia, and myocardial infarction. | [6] |

Experimental Protocols

The initial clinical evaluation of this compound involved a series of rigorous studies, primarily double-blind, comparative, and placebo-controlled trials.

Study Design:

Most early phase trials were double-blind and often compared this compound to either a placebo or a standard antipsychotic, typically haloperidol.[1][3][4][7] Both short-term (acute treatment) and long-term (relapse prevention) studies were conducted.[1][6]

Patient Population:

Participants were typically diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders, Third Edition (DSM-III) criteria.[4][6] Studies included patients experiencing acute exacerbations as well as those with chronic schizophrenia.[3][7]

Assessment Tools:

Standard psychiatric rating scales were used to measure efficacy and safety:

-

Brief Psychiatric Rating Scale (BPRS): To assess the severity of a range of psychiatric symptoms.[4][6]

-

Clinical Global Impression (CGI): To provide a clinician's view of the patient's overall illness severity and improvement.[4][6]

-

Simpson and Angus Scale & Abnormal Involuntary Movements Scale (AIMS): To specifically evaluate extrapyramidal symptoms.[4][6]

-

Present State Examination (PSE): Used in some studies to assess symptom clusters of psychosis.[4]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the clinical investigation of this compound, the following diagrams illustrate a typical experimental workflow and the drug's primary mechanism of action.

Conclusion

The initial clinical trials of this compound painted a picture of a promising antipsychotic with an efficacy comparable to standard treatments like haloperidol but with a significantly improved safety profile, particularly regarding extrapyramidal symptoms.[1][3][4] Its selective action on dopamine D2 receptors was thought to underlie this therapeutic advantage.[1][2] However, the emergence of rare but severe aplastic anemia as a side effect led to its withdrawal, underscoring the critical importance of post-marketing surveillance and long-term safety monitoring in drug development.[8][9] The story of this compound serves as a crucial case study for researchers and drug development professionals, highlighting the delicate balance between efficacy and safety in the quest for novel therapeutics for schizophrenia.

References

- 1. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dose-finding study with this compound in the acute treatment of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early phase II clinical trial of this compound in treatment of schizophrenia with measurements of prolactin and neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolerability of this compound in the long term treatment of schizophrenia. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A placebo controlled trial of this compound in the prevention of relapse in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Induction of apoptosis by this compound metabolites in HL60 and CD34+/CD19- human bone marrow progenitor cells: potential relevance to this compound-induced aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Remoxipride in Animal Models of Psychosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing remoxipride, a selective dopamine D2 receptor antagonist, in preclinical animal models of psychosis. This document outlines detailed protocols for key behavioral assays, summarizes critical quantitative data, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a substituted benzamide that exhibits atypical antipsychotic properties. Its primary mechanism of action is the selective blockade of dopamine D2 receptors.[1][2][3] Unlike typical antipsychotics, this compound shows a preferential affinity for mesolimbic over striatal dopamine pathways, which is thought to contribute to its lower incidence of extrapyramidal side effects.[2][3] Animal models are crucial for elucidating the therapeutic potential and neurobiological effects of compounds like this compound in treating psychosis.

Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the central nervous system.[1][3] In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized to contribute to the positive symptoms.[4][5] By blocking D2 receptors, this compound inhibits the downstream signaling cascade initiated by dopamine, thereby helping to normalize neuronal activity in this pathway.

Quantitative Data

Receptor Binding Affinity

This compound demonstrates a high selectivity for the dopamine D2 receptor with significantly lower affinity for other receptors.[1][3]

| Receptor | IC50 (nM) | Reference |

| Dopamine D2 | 1570 | [3] |

| Dopamine D1 | >100,000 | [3] |

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of this compound is essential for designing in vivo experiments.

| Species | Administration | Bioavailability | Protein Binding | t1/2 (plasma) | Reference |

| Rat | Oral | <1% | 20-30% | ~1 hour | [6][7] |

| Mouse | Oral | <10% | 20-30% | Not specified | [6] |

t1/2: The biological half-life of the substance.

Effective Doses in Animal Models

The following table summarizes the effective doses of this compound in various behavioral paradigms relevant to psychosis in rats.

| Behavioral Test | Animal Model | Administration | Effective Dose Range | Effect | Reference |

| Apomorphine-induced Hyperactivity | Rat | Subcutaneous | 20-100 µmol/kg | Blockade of hyperactivity | [8] |

| Catalepsy Test | Rat | Intraperitoneal | ED50 = 38 µmol/kg | Induction of catalepsy | [8] |

| Catalepsy Test | Rat | Intravenous | ED50 = 49 µmol/kg | Induction of catalepsy | [8] |

| Catalepsy Test | Rat | Subcutaneous | >100 µmol/kg (not significant) | Weak induction of catalepsy | [8] |

| Nociceptive Threshold | Rat | Intraperitoneal | 100 mg/kg | Increased nociceptive threshold | [9] |

ED50: The median effective dose that produces a quantal effect in 50% of the population that takes it.

Experimental Protocols

General Preparation and Administration of this compound

-

Formulation: this compound can be dissolved in a vehicle such as sterile saline or a small amount of a solubilizing agent like Tween 80 in saline, depending on the salt form of the compound. The final concentration should be prepared to allow for an appropriate injection volume (e.g., 1-5 ml/kg for intraperitoneal or subcutaneous injection in rats).

-

Administration: The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage) should be chosen based on the experimental design and the desired pharmacokinetic profile.[8][9] For acute studies, i.p. or s.c. injections are common.

Prepulse Inhibition (PPI) Test

The PPI test assesses sensorimotor gating, a process that is often deficient in individuals with schizophrenia.[10][11]

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the animal's startle response.

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).[12]

-

Habituation: Present a series of startle pulses (e.g., 120 dB) alone to habituate the animal to the stimulus.

-

Testing: The test session consists of a pseudorandom series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (pulse, e.g., 120 dB for 40 ms) is presented.

-

Prepulse-alone trials: A weak acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB for 20 ms) is presented.

-

Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

-

No-stimulus trials: Only background noise is present.

-

-

Data Analysis: The startle response is measured as the maximal peak amplitude. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100[12]

Locomotor Activity Test

This test measures spontaneous motor activity and can be used to assess the sedative or stimulant effects of a compound, or to model the psychomotor agitation observed in psychosis.[13][14][15]

Apparatus: An open field arena, which is a square or circular box, often equipped with infrared beams or a video tracking system to automatically record the animal's movement.

Procedure:

-

Habituation: Allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment.

-

Testing:

-

Place the animal gently in the center of the open field arena.

-

Allow the animal to explore the arena freely for a set period (e.g., 15-60 minutes).

-

The automated system will record various parameters, including:

-

Total distance traveled: The total distance the animal moves.

-

Rearing: The number of times the animal stands on its hind legs.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

-

-

-

Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group.

Conditioned Avoidance Response (CAR) Test

The CAR test is a measure of aversively motivated learning and is sensitive to the effects of antipsychotic drugs.[16][17][18]

Apparatus: A shuttle box with two compartments separated by a door or an open passage. The floor of the box is typically a grid that can deliver a mild electric footshock.

Procedure:

-

Acquisition (Training):

-

Place the animal in one compartment of the shuttle box.

-

A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).

-

This is followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), delivered through the grid floor.

-

The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal moves after the shock has started, it is recorded as an escape response.

-

Repeat this for a set number of trials per day over several days until the animals reach a stable performance of avoidance responses.[17][18]

-

-

Testing (Drug Challenge):

-

Once the animals are trained, administer this compound or vehicle.

-

After a predetermined pretreatment time, place the animal back in the shuttle box and run a test session identical to the training sessions.

-

-

Data Analysis: The primary measure is the number of avoidance responses. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the dopamine D2 receptor in animal models of psychosis. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute preclinical studies to evaluate the antipsychotic potential of novel compounds. Careful consideration of dose, administration route, and behavioral paradigm is essential for obtaining reliable and translatable results.

References

- 1. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Dopamine and Serotonin Receptors for Psychosis, Mood, and Beyond: So-Called “Antipsychotics” (Chapter 5) - Stahl's Essential Psychopharmacology [cambridge.org]

- 6. Disposition of this compound in different species. Species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]